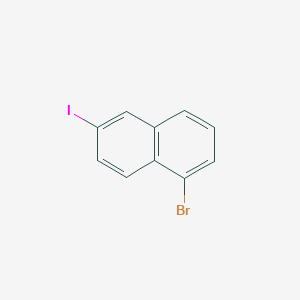

1-Bromo-6-iodonaphthalene

CAS No.:

Cat. No.: VC17628163

Molecular Formula: C10H6BrI

Molecular Weight: 332.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrI |

|---|---|

| Molecular Weight | 332.96 g/mol |

| IUPAC Name | 1-bromo-6-iodonaphthalene |

| Standard InChI | InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |

| Standard InChI Key | FXUZFPSVRQFBNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)I)C(=C1)Br |

Introduction

1-Bromo-6-iodonaphthalene is a halogenated derivative of naphthalene, characterized by the presence of a bromine atom at the 1-position and an iodine atom at the 6-position of the naphthalene ring system. This compound exhibits unique chemical properties due to the combination of bromine and iodine substituents, which significantly influence its reactivity and interactions in various chemical contexts.

Synthesis Methods

The synthesis of 1-bromo-6-iodonaphthalene can be achieved through several methods, typically involving the halogenation of naphthalene or its derivatives. These methods often require careful control of reaction conditions to ensure the desired substitution pattern.

| Synthesis Method | Description | Conditions |

|---|---|---|

| Direct Halogenation | Involves the direct introduction of bromine and iodine into the naphthalene ring. | Requires specific catalysts and solvents. |

| Substitution Reactions | Utilizes existing halogenated naphthalenes as starting materials. | Often involves nucleophilic substitution or coupling reactions. |

| Multi-step Synthesis | Involves multiple steps to achieve the desired substitution pattern. | May include protection and deprotection steps. |

Applications in Organic Synthesis

1-Bromo-6-iodonaphthalene is widely used as an intermediate in organic synthesis due to its versatility in constructing complex molecular architectures. Its ability to participate in nucleophilic substitutions and coupling reactions makes it an important reagent for studying reaction mechanisms.

| Application Area | Description |

|---|---|

| Organic Electronics | Used in the synthesis of materials with unique electronic properties. |

| Pharmaceutical Research | Potential precursor for compounds with biological activity. |

| Material Science | Employed in the development of new materials with enhanced properties. |

Biological Activity and Potential Applications

While specific biological activity data for 1-bromo-6-iodonaphthalene is limited, halogenated naphthalene derivatives are often studied for their potential pharmacological properties. Compounds with similar structures have shown various biological activities, including antimicrobial and anticancer effects. The presence of halogens can enhance lipophilicity and biological interactions, making such compounds interesting candidates for further biological evaluation.

Safety and Handling

1-Bromo-6-iodonaphthalene should be handled with care due to potential hazards associated with halogenated compounds. Safety data sheets indicate risks such as skin and eye irritation, emphasizing the need for appropriate safety measures during handling.

| Hazard | Description |

|---|---|

| Skin Irritation | Causes irritation to skin. |

| Eye Damage | Can cause serious eye damage. |

| Handling Precautions | Requires protective equipment and safe storage conditions. |

Comparison with Similar Compounds

Several compounds share structural similarities with 1-bromo-6-iodonaphthalene, including 1-chloro-6-iodonaphthalene and 2-bromo-6-iodonaphthalene. These compounds exhibit different reactivity profiles due to variations in halogen substituents and their positions on the naphthalene ring.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-6-iodonaphthalene | C₁₁H₈ClI | Contains chlorine instead of bromine; versatile reactivity. |

| 2-Bromo-6-iodonaphthalene | C₁₀H₆BrI | Bromine at the 2-position; different reactivity patterns. |

| 1-Iodonaphthalene | C₁₀H₇I | Lacks bromine; simpler structure but less reactive. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume